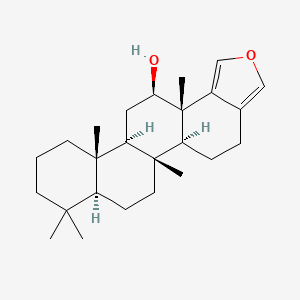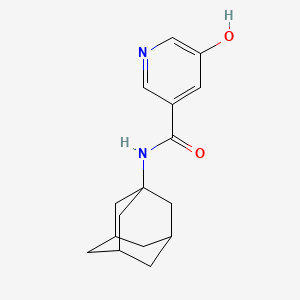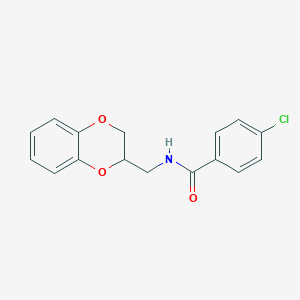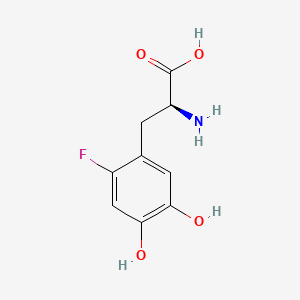
2-Fluoro-5-hydroxy-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-hydroxy-L-tyrosine is a fluorophenol and a non-proteinogenic L-alpha-amino acid . It is functionally related to L-dopa . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
The synthesis of this compound involves enzymatic methods. The direct formation of the C-F bond by fluorinase is the most effective and promising method . A study has shown that 5´-FDA and 5´-fluorodeoxy-2-ethynyladenosine (5´-FDEA) were synthesized efficiently from 0.2 mM 5´-ClDA/5´-chlorodeoxy-2-ethynyladenosine (5´-ClDEA), 0.1 mM l-SeMet, and 80 mM NaF .Molecular Structure Analysis
The molecular formula of this compound is C9H10FNO4. It is a member of catechols . The structure of this compound includes a 2-fluoro-4,5-dihydroxyphenyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 215.18 g/mol. It is a solid substance . The compound’s melting point is 200-203°C, and its boiling point is predicted to be 465.3±45.0 °C . The density is predicted to be 1.553±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Protein Metabolism Imaging
2-[18F]Fluoro-L-tyrosine, a fluorine-labeled amino acid, shows promise in imaging protein metabolism in vivo using positron emission tomography (PET). Precursors for its radiosynthesis have been synthesized, leading to the production of 2-[18F]Fluoro-L-tyrosine with high isomeric and enantiomeric purity, offering potential for studying protein synthesis and metabolism in various biological and medical contexts (Hess et al., 2002).
Dopaminergic Function Analysis
4‐[18F]Fluoro‐L‐m‐tyrosine (FMT) has been used as a biochemical probe for studying presynaptic dopaminergic function. Its selective decarboxylation in the brain, particularly in the striatum, and the formation of specific metabolites make it a useful tool for noninvasive evaluation of central dopaminergic mechanisms in medical research (Melega et al., 1989).
Biocatalysis in Medicinal and Environmental Fields
LmbB2, a peroxygenase-like enzyme, can oxidize L-tyrosine analogs, including 3-fluoro-L-tyrosine. This enzyme mediates catalytic reactions leading to oxidative C-H bond cleavage, generating 3-fluoro-5-hydroxyl-L-tyrosine. This finding reveals significant potential for biocatalysis involving C-H/C-X bond cleavage in both medicinal and environmental applications (Wang et al., 2019).
RNA Stability Improvement
The RNA polymerase from the marine cyanophage Syn5 shows low discrimination against the incorporation of 2′-fluoro dNMPs during transcription elongation. This finding is crucial for RNA research and applications, as the substitution of 2′-fluoro for 2′-hydroxyl moieties in RNA substantially improves RNA stability, a major concern in RNA-related studies and applications (Zhu et al., 2015).
Tumor Imaging and Analysis
L-(2-18F)fluorotyrosine (F-Tyr) has been studied in various brain tumors using PET. It demonstrates increased accumulation in tumors, with a higher transport rate into tumors compared to normal tissue. F-Tyr uptake, not correlated to blood-brain barrier disruption, is related to tumor grade, making it valuable for the diagnosis and classification of brain tumors (Wienhard et al., 1991).
Direcciones Futuras
Fluorinated compounds like 2-Fluoro-5-hydroxy-L-tyrosine are attracting more attention from biologists and chemists due to their potential applications in molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is ongoing, and future development trends of fluorinated compounds are being outlined .
Propiedades
| 75290-51-6 | |
Fórmula molecular |
C9H10FNO4 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-(18F)fluoranyl-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1/i10-1 |
Clave InChI |
PAXWQORCRCBOCU-RPDRGXCHSA-N |
SMILES isomérico |
C1=C(C(=CC(=C1O)O)[18F])C[C@@H](C(=O)O)N |
SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |
SMILES canónico |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N |
| 75290-51-6 | |
Sinónimos |
(18)F-dopa 18F-FDOPA 2-fluoro-5-hydroxytyrosine 3,4-dihydroxy-6-fluorophenylalanine 3-(2-fluoro-(18)F-4,5-dihydroxyphenyl)-L-alanine 6-(18F)fluoro-L-3,4-dihydroxyphenylalanine 6-(18F)fluoro-L-DOPA 6-fluoro-DOPA 6-fluorodopa fluorodopa fluorodopa F 18 fluorodopa F 18, (18)F-labeled cpd fluorodopa F-18 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)
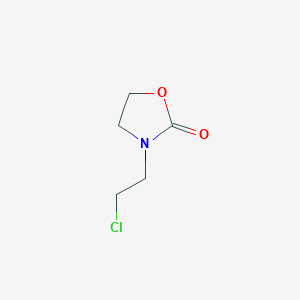


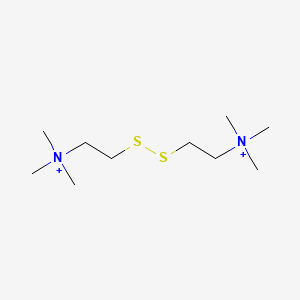
![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)



![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)
